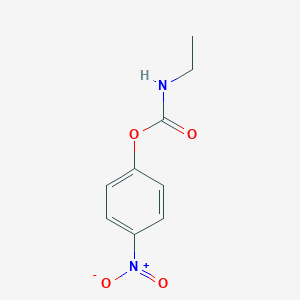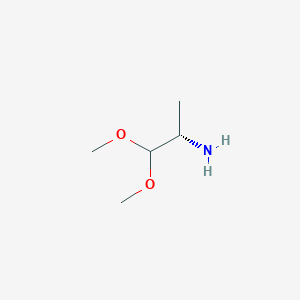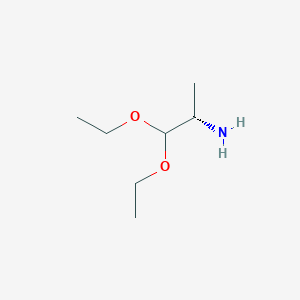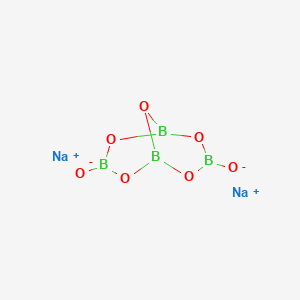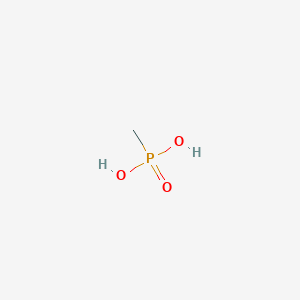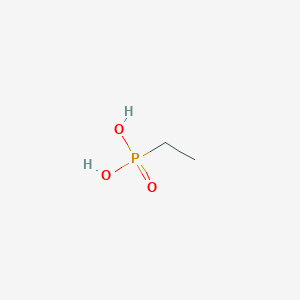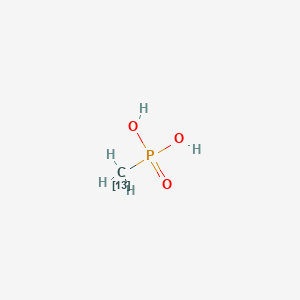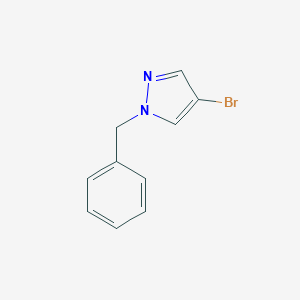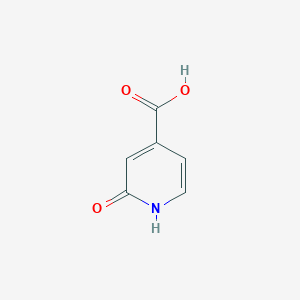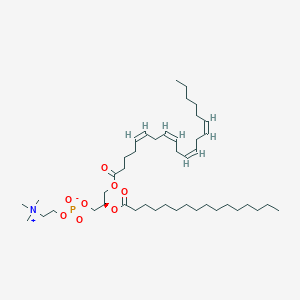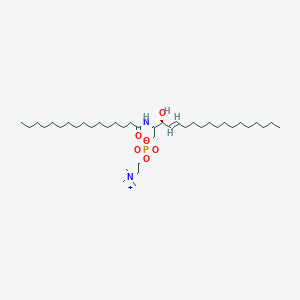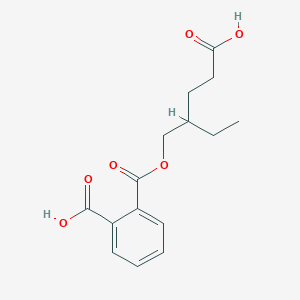
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester, commonly known as diethyl phthalate (DEP), is a colorless, odorless, and oily liquid that is used as a plasticizer and solvent in various industries. DEP is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. DEP has been extensively used in the production of plastic products, personal care products, and fragrances due to its excellent solvency and compatibility with various materials.
Mécanisme D'action
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-polar molecule that can penetrate cell membranes and interact with cellular components. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also disrupt the endocrine system by acting as an estrogen receptor agonist.
Effets Biochimiques Et Physiologiques
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to have various biochemical and physiological effects on the human body. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can affect lipid metabolism by increasing the levels of triglycerides and cholesterol in the blood. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also induce oxidative stress by increasing the levels of reactive oxygen species and decreasing the levels of antioxidant enzymes. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also cause inflammation by increasing the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has several advantages as a solvent and plasticizer for lab experiments. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-toxic and non-flammable liquid that is easy to handle and store. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also compatible with various materials, such as plastics, rubbers, and resins. However, 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has some limitations as a solvent and plasticizer. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can interfere with some analytical techniques, such as gas chromatography and mass spectrometry. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also affect the stability and reproducibility of some experimental systems.
Orientations Futures
There are several future directions for the research on 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. One direction is to investigate the effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester on the microbiome and gut health. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect lipid metabolism, which can have an impact on the gut microbiome. Another direction is to develop alternative plasticizers and solvents that are less toxic and more sustainable than 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. Finally, more studies are needed to understand the long-term effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester exposure on human health and the environment.
Méthodes De Synthèse
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been widely used in scientific research as a solvent and plasticizer. It is used in the synthesis of various organic compounds, such as resins, coatings, and polymers. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also used as a solvent in the extraction of natural products, such as essential oils and plant extracts.
Propriétés
Numéro CAS |
82975-92-6 |
|---|---|
Nom du produit |
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester |
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(4-carboxy-2-ethylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-10(7-8-13(16)17)9-21-15(20)12-6-4-3-5-11(12)14(18)19/h3-6,10H,2,7-9H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
GFVYJJBOJSAPJC-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
SMILES canonique |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
MECBP; 1,2-Benzenedicarboxylic Acid Mono(4-carboxy-2-ethylbutyl) Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
